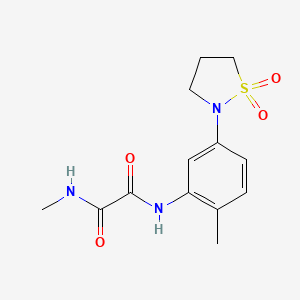
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . The average mass is 453.557 Da and the monoisotopic mass is 453.183472 Da .科学的研究の応用
Synthesis and Pharmacological Analysis
Compounds with structural similarities to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide have been designed, synthesized, and subjected to various pharmacological analyses. For example, derivatives incorporating the thiazolidine ring have been evaluated for their antiproliferative, anti-inflammatory, and antifungal activities. These compounds show significant pharmacological properties, suggesting potential therapeutic applications in treating various conditions (Kamble et al., 2017).
Antimicrobial Activities
The antimicrobial activities of oxazolidinone derivatives have been extensively studied. Oxazolidinones are a class of compounds known for their unique mechanism of bacterial protein synthesis inhibition. Studies on novel oxazolidinone analogs have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These findings highlight the potential of oxazolidinone derivatives, including compounds structurally related to this compound, as effective antimicrobial agents (Zurenko et al., 1996).
Therapeutic Leads for Prion Diseases
The 2-aminothiazoles class, closely related to the chemical structure of interest, has shown promising antiprion activity. These compounds have been identified as potential leads in the search for effective therapeutics for prion diseases, demonstrating both in vitro efficacy and the ability to achieve high brain concentrations in animal models. This research underscores the potential of structurally related compounds in treating neurodegenerative disorders (Gallardo-Godoy et al., 2011).
作用機序
Target of Action
The primary target of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CDK2. By disrupting the cell cycle, it can prevent cell division and growth, which may be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
特性
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-9-4-5-10(16-6-3-7-21(16,19)20)8-11(9)15-13(18)12(17)14-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXAIZTYYZGUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
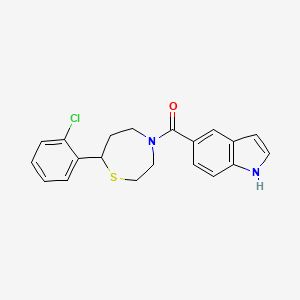
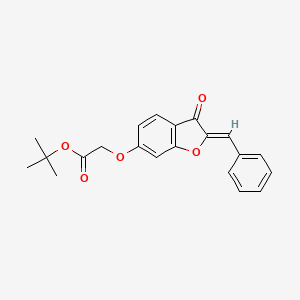

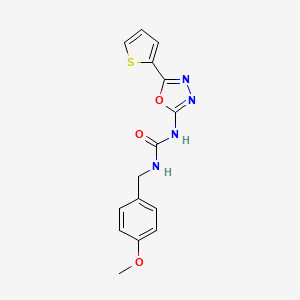
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)

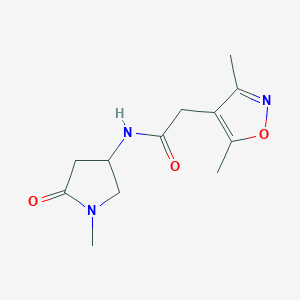
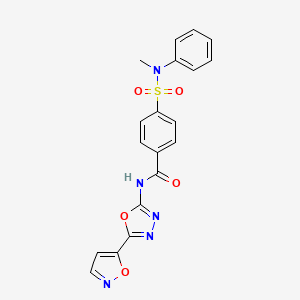
![3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2444538.png)
![N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2444541.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2444543.png)
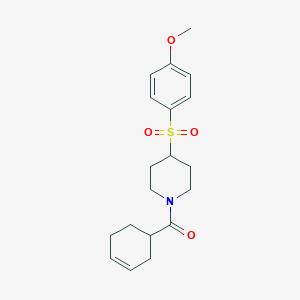
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)
